N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic small molecule featuring a triazolopyrimidine core fused with a sulfur-containing acetamide side chain and substituted aromatic groups. The compound’s structure includes:
- A triazolopyrimidine scaffold, a heterocyclic system known for its role in kinase inhibition and antimicrobial activity.
- A 4-methoxyphenyl group at position 3 of the triazole ring, which may enhance solubility and binding interactions via methoxy’s electron-donating effects.
- A sulfanyl (-S-) linkage at position 7 of the triazolopyrimidine, connecting to a thioacetamide side chain.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3S/c1-13(29)24-14-3-5-15(6-4-14)25-18(30)11-32-21-19-20(22-12-23-21)28(27-26-19)16-7-9-17(31-2)10-8-16/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDZFCFXVPCPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H19N7O3S
- Molecular Weight : 449.5 g/mol
- CAS Number : 863500-58-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the triazolo-pyrimidine moiety may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors that mediate growth and survival signals in cancer cells.
- Cytotoxic Activity : Preliminary studies indicate that it may induce apoptosis in malignant cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to triazolo-pyrimidines. For instance, a study conducted on various derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The following table summarizes the IC50 values for selected compounds:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 4c | 17.83 | MDA-MB-231 |
| Compound 4j | 19.73 | MCF-7 |
| N-(4-acetamidophenyl)... | TBD | TBD |
These findings suggest that this compound may exhibit similar or enhanced antitumor properties.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related triazole derivatives has shown efficacy against various bacterial strains and fungi. Specific studies have indicated that modifications in the triazole ring can enhance antibacterial activity.
Case Studies and Research Findings
- Antiproliferative Effects : A study published in PMC reported that certain triazolo-pyrimidine derivatives exhibited significant antiproliferative effects against human hepatic carcinoma cells (HEPG2) and breast cancer cells (MCF-7) . This aligns with the expected activity of N-(4-acetamidophenyl)... as it shares structural similarities.
- Mechanistic Insights : Another investigation into related compounds revealed that these triazole derivatives could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a possible pathway for N-(4-acetamidophenyl)... to exert its antitumor effects.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research:
Anticancer Activity
Studies have indicated that compounds containing triazole and pyrimidine moieties possess anticancer properties. Research has shown that derivatives of triazolo-pyrimidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the synthesis of similar compounds and their evaluation against breast cancer cells, showing promising results in inhibiting cell growth and inducing cell death through apoptosis pathways .
Antimicrobial Properties
The presence of the sulfanyl group in N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial agents to combat resistant strains .
Anti-inflammatory Effects
Research indicates that certain triazole derivatives can modulate inflammatory pathways. The compound's structure may allow it to interact with inflammatory mediators, potentially providing relief in conditions characterized by chronic inflammation .
Case Studies
Several studies have documented the applications and efficacy of similar compounds:
- Case Study 1 : A recent investigation into a related triazolo-pyrimidine derivative demonstrated significant cytotoxic effects against human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis .
- Case Study 2 : An antimicrobial assessment of structurally similar compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazolopyrimidine core and the acetamide side chain. Below is a detailed comparison with N-(4-fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide (CAS 863459-62-5), a closely related derivative documented in .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog (CAS 863459-62-5) | Hypothesized Impact |
|---|---|---|---|
| Triazole substituent | 4-Methoxyphenyl | 4-Methylphenyl | Methoxy group increases polarity and electron density, potentially improving solubility and target binding. Methyl group may enhance lipophilicity. |
| Side chain | N-(4-acetamidophenyl) | N-(4-fluorobenzyl) | Acetamidophenyl offers H-bond donors/acceptors; fluorobenzyl introduces fluorine’s metabolic stability and lipophilicity. |
| Sulfanyl linkage | Present | Present | Both retain sulfur, critical for covalent or non-covalent interactions with targets. |
| Aromatic group | 4-Methoxyphenyl (electron-rich) | 4-Methylphenyl (electron-neutral) | Methoxy may improve binding to polar active sites; methyl could favor hydrophobic pockets. |
Key Findings and Implications
Solubility and Bioavailability : The target compound’s 4-methoxyphenyl and acetamidophenyl groups likely enhance aqueous solubility compared to the methyl and fluorobenzyl substituents in the analog. This could translate to better oral bioavailability .
Target Affinity : The acetamidophenyl side chain’s H-bonding capacity may improve selectivity for kinases or enzymes with polar active sites, whereas the fluorobenzyl group in the analog might favor targets requiring hydrophobic interactions.
Metabolic Stability : Fluorine in the analog’s benzyl group typically reduces metabolic degradation, but the target compound’s acetamidophenyl could mitigate this via steric hindrance or alternative metabolic pathways.
Limitations in Existing Research
Direct comparative pharmacological studies between these compounds are absent. Structural inferences are drawn from substituent chemistry and related triazolopyrimidine derivatives. Further in vitro assays (e.g., kinase inhibition screens, solubility tests) are needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
